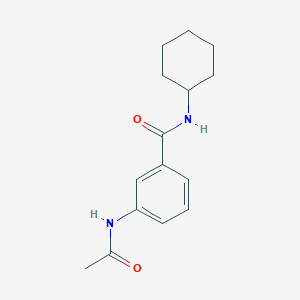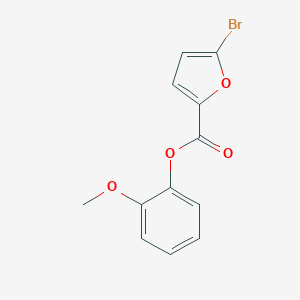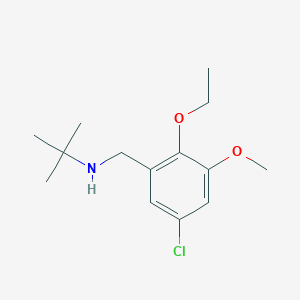![molecular formula C19H18Cl2N2O3 B266978 3,5-dichloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266978.png)
3,5-dichloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dichloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known by its chemical abbreviation, TAK-659. TAK-659 is a selective inhibitor of the protein kinase BTK, which plays a key role in the activation of B cells and the production of antibodies. In
作用機序
TAK-659 selectively inhibits the protein kinase BTK, which is a key regulator of B cell activation and antibody production. By inhibiting BTK, TAK-659 blocks the signaling pathways that lead to the activation of B cells and the production of antibodies. This mechanism of action makes TAK-659 a potential therapeutic agent for diseases such as autoimmune disorders and B cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects in preclinical studies. In addition to inhibiting BTK, TAK-659 also inhibits other kinases such as JAK3 and ITK, which are involved in immune cell signaling. TAK-659 has been shown to enhance the activity of immune cells such as T cells and natural killer cells, which play a key role in fighting cancer and other diseases. TAK-659 has also been shown to have anti-inflammatory effects, which could make it a potential therapeutic agent for autoimmune disorders.
実験室実験の利点と制限
One of the main advantages of TAK-659 for lab experiments is its selectivity for BTK and other kinases involved in immune cell signaling. This selectivity allows researchers to study the specific effects of inhibiting these kinases on immune cell function and disease progression. However, one limitation of TAK-659 is its potential toxicity at high doses, which could limit its use in certain experiments.
将来の方向性
There are several future directions for research on TAK-659. One area of interest is the potential use of TAK-659 in combination with other therapies for the treatment of cancer and autoimmune disorders. Another area of interest is the development of more selective and less toxic BTK inhibitors. Additionally, further studies are needed to fully understand the biochemical and physiological effects of TAK-659 and its potential therapeutic applications.
合成法
The synthesis method of TAK-659 involves several steps, including the reaction of 3,5-dichloroaniline with 3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with tetrahydro-2-furanylmethyl isocyanate to form the urea derivative. Finally, the benzamide group is introduced by reacting the urea derivative with 3-chlorobenzoyl chloride.
科学的研究の応用
TAK-659 has been studied extensively for its potential use in the treatment of various diseases, including autoimmune disorders, B cell malignancies, and solid tumors. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth and proliferation of cancer cells and suppressing the activity of B cells. TAK-659 has also been shown to enhance the activity of immune cells such as T cells and natural killer cells.
特性
製品名 |
3,5-dichloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide |
|---|---|
分子式 |
C19H18Cl2N2O3 |
分子量 |
393.3 g/mol |
IUPAC名 |
3,5-dichloro-N-[3-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C19H18Cl2N2O3/c20-14-7-13(8-15(21)10-14)19(25)23-16-4-1-3-12(9-16)18(24)22-11-17-5-2-6-26-17/h1,3-4,7-10,17H,2,5-6,11H2,(H,22,24)(H,23,25) |
InChIキー |
PIESVJQPPMTSBT-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
正規SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B266895.png)
![(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266896.png)
![3,4-dimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B266897.png)
![N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B266901.png)
![2-fluoro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266902.png)
![N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B266903.png)
![N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B266904.png)


![4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide](/img/structure/B266912.png)
![(2H-1,3-Benzodioxol-5-ylmethyl)(([3-(pyrimidin-2-yloxy)phenyl]methyl))amine](/img/structure/B266922.png)
![2-(4-{[(2-Phenylethyl)amino]methyl}phenoxy)ethanol](/img/structure/B266926.png)

![4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid](/img/structure/B266937.png)